4,4'-Dimethoxytrityl alcohol

Overview

Description

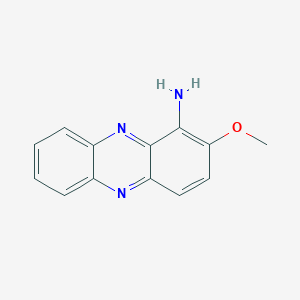

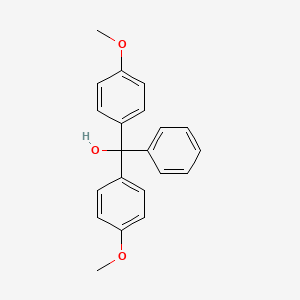

4,4’-Dimethoxytrityl alcohol, also known as bis(4-methoxyphenyl)-phenylmethanol, is a compound with the molecular formula C21H20O3 . It is often abbreviated as DMT and is widely used for protection of the 5’-hydroxy group in nucleosides, particularly in oligonucleotide synthesis . It is usually bound to a molecule, but can exist as a stable cation in solution, where it appears bright orange .

Synthesis Analysis

4,4’-Dimethoxytrityl chloride is used as a protective reagent for oligonucleotide synthesis . It is used for selective protection and deprotection procedures for thiol and hydroxy groups in nucleoside derivatives .Molecular Structure Analysis

The molecular weight of 4,4’-Dimethoxytrityl alcohol is 320.4 g/mol . The IUPAC name is bis(4-methoxyphenyl)-phenylmethanol . The InChIKey is XESTYUYENKNHHR-UHFFFAOYSA-N .Chemical Reactions Analysis

The kinetics and thermodynamics of ionization of 4,4’-Dimethoxytrityl alcohol in acetonitrile–aqueous acids have been studied . The results are accommodated by a mechanism which involves pre-equilibrium protonation of the alcohol, heterolysis of the protonated alcohol to give a 4,4’-Dimethoxytrityl carbenium ion–water ion–molecule pair, then conversion of this into the dissociated carbenium ion in equilibrium with ion pairs .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Dimethoxytrityl alcohol include a molecular weight of 320.4 g/mol, a XLogP3-AA of 4.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 5, an exact mass of 320.14124450 g/mol, a monoisotopic mass of 320.14124450 g/mol, a topological polar surface area of 38.7 Ų, a heavy atom count of 24, a formal charge of 0, and a complexity of 337 .Scientific Research Applications

HPLC Analysis

4,4’-Dimethoxytrityl alcohol can be analyzed using a reverse phase (RP) High Performance Liquid Chromatography (HPLC) method . The mobile phase in this method contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .

UPLC Applications

The HPLC method for analyzing 4,4’-Dimethoxytrityl alcohol is scalable and can be used for fast Ultra Performance Liquid Chromatography (UPLC) applications . This method is suitable for isolation impurities in preparative separation .

Pharmacokinetics

The HPLC method is also suitable for pharmacokinetics, which is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .

Protective Reagent for Oligonucleotide Synthesis

4,4’-Dimethoxytrityl alcohol is used as a protective reagent for oligonucleotide synthesis . It plays a crucial role in the synthesis of DNA and RNA strands.

Selective Protection and Deprotection Procedures

This compound is used for selective protection and deprotection procedures for thiol and hydroxy groups in nucleoside derivatives . This is particularly important in the field of medicinal chemistry where protecting groups are used to prevent unwanted reactions from occurring.

Analytical Chemistry

In analytical chemistry, 4,4’-Dimethoxytrityl alcohol is used as a standard for the calibration of analytical instruments .

Mechanism of Action

Target of Action

4,4’-Dimethoxytrityl alcohol, often abbreviated as DMT, is primarily used as a protecting group in organic synthesis . Its primary target is the 5’-hydroxy group in nucleosides , particularly in oligonucleotide synthesis .

Mode of Action

The mode of action of 4,4’-Dimethoxytrityl alcohol involves a process known as detritylation. During oligonucleotide synthesis, the acid-catalyzed removal of the 4,4’-dimethoxytrityl protecting group from the 5’-oxygen of the solid-support-bound nucleotide is referred to as ‘detritylation’ . This reaction yields a hydroxyl function at the 5’-position of the nucleotide and a relatively stable 4,4’-dimethoxytrityl carbocation .

Biochemical Pathways

The biochemical pathway of 4,4’-Dimethoxytrityl alcohol involves the equilibration of the alcohol in aqueous perchloric, nitric, and hydrochloric acids containing 20% acetonitrile at different temperatures . The forward reaction is first order in both the alcohol and the acid, while the reverse reaction is pseudo first order with respect to the carbocation .

Pharmacokinetics

It can be analyzed by reverse phase (rp) hplc method with simple conditions .

Result of Action

The result of the action of 4,4’-Dimethoxytrityl alcohol is the formation of a hydroxyl function at the 5’-position of the nucleotide and a relatively stable 4,4’-dimethoxytrityl carbocation . This allows for the subsequent coupling steps in oligonucleotide synthesis .

Action Environment

The action of 4,4’-Dimethoxytrityl alcohol is influenced by environmental factors such as the concentration of electrolyte and hydronium ion, and the temperature . For instance, the forward rate constant increases with the concentration of electrolyte whereas the reverse rate constant decreases . Moreover, the detritylation rate reduces with the addition of small amounts of water to the reaction medium .

Safety and Hazards

properties

IUPAC Name |

bis(4-methoxyphenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c1-23-19-12-8-17(9-13-19)21(22,16-6-4-3-5-7-16)18-10-14-20(24-2)15-11-18/h3-15,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESTYUYENKNHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193617 | |

| Record name | 4,4'-Dimethoxytrityl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40615-35-8 | |

| Record name | 4-Methoxy-α-(4-methoxyphenyl)-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40615-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethoxytrityl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040615358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethoxytrityl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dimethoxytrityl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 4,4'-Dimethoxytrityl alcohol in oligonucleotide synthesis?

A1: 4,4'-Dimethoxytrityl alcohol is widely employed as a protecting group for the 5'-hydroxyl group of nucleosides during oligonucleotide synthesis via the phosphoramidite method []. Its acid lability allows for controlled removal (detritylation) under specific conditions, enabling the sequential addition of nucleotides to the growing oligonucleotide chain.

Q2: How do reaction conditions influence the equilibrium of 4,4'-Dimethoxytrityl alcohol ionization?

A2: Studies have shown that the ionization of 4,4'-Dimethoxytrityl alcohol, forming the 4,4'-dimethoxytrityl carbenium ion, is sensitive to solvent, acid concentration, and electrolyte presence. In aqueous acidic solutions containing acetonitrile, increasing electrolyte concentration shifts the equilibrium towards the un-ionized alcohol form []. This effect is more pronounced with perchlorate and nitrate anions compared to chloride [].

Q3: What insights have kinetic studies provided into the mechanism of 4,4'-Dimethoxytrityl alcohol detritylation?

A3: Kinetic investigations reveal that the detritylation of 4,4'-Dimethoxytrityl alcohol proceeds through a concerted general acid catalysis mechanism []. This suggests that proton transfer to the alcohol oxygen and cleavage of the 4,4'-dimethoxytrityl carbocation occur simultaneously. The reaction rate is influenced by the strength of the acid used.

Q4: Can you elaborate on the spectroscopic characteristics that are useful for studying 4,4'-Dimethoxytrityl alcohol and its derivatives?

A4: The 4,4'-dimethoxytrityl carbenium ion, a key intermediate in reactions involving 4,4'-Dimethoxytrityl alcohol, exhibits a distinct absorption band in the UV-Vis spectrum. This property has been exploited to determine its molar absorptivity (ε = 297,000 M−1 cm−1) and pKR+ (-0.95) in a water-methanol mixture []. These parameters are valuable for monitoring reactions and studying equilibrium processes involving this compound.

Q5: How does the structure of 4,4'-Dimethoxytrityl alcohol contribute to its reactivity?

A5: The two methoxy groups (-OCH3) on the 4,4'-Dimethoxytrityl moiety exert a significant electron-donating effect. This electron donation stabilizes the positive charge on the 4,4'-dimethoxytrityl carbenium ion formed upon protonation and subsequent cleavage of the alcohol. This stabilization renders the 4,4'-dimethoxytrityl group an effective protecting group, as it readily forms a stable carbocation and departs under acidic conditions.

Q6: Beyond oligonucleotide synthesis, are there other reported applications of 4,4'-Dimethoxytrityl alcohol?

A6: Research has demonstrated the utility of Amberlyst-15, a heterogeneous catalyst, in achieving highly regioselective tritylation of sugar-based diols using 4,4'-Dimethoxytrityl alcohol []. This approach highlights the potential for employing 4,4'-Dimethoxytrityl alcohol in protecting specific hydroxyl groups in carbohydrate chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)